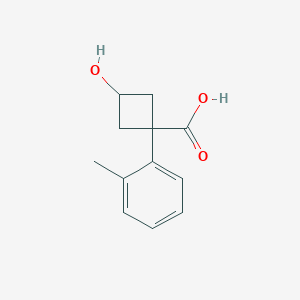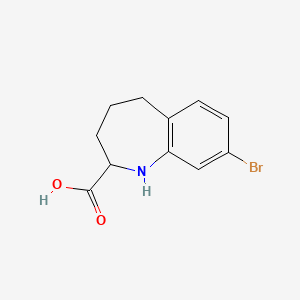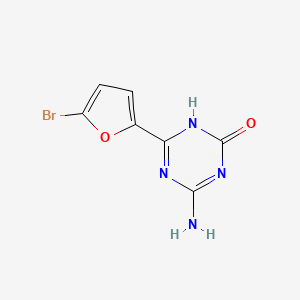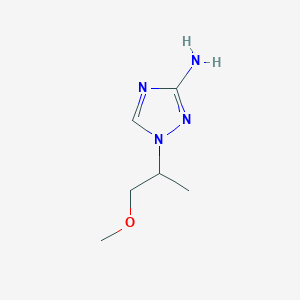![molecular formula C10H13N3 B13158819 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form an imidazo[1,2-a]pyridine intermediate. This intermediate is then subjected to further functionalization to introduce the propan-1-amine group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the propan-1-amine group.
Imidazo[1,2-a]pyrimidine: Similar heterocyclic structure with different nitrogen positioning.
Pyridin-2-ylimidazole: Contains a similar imidazole ring fused with a pyridine ring.
Uniqueness
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine is unique due to the presence of the propan-1-amine group, which can enhance its biological activity and solubility. This structural modification can lead to improved pharmacokinetic properties and therapeutic potential compared to its analogs .
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-imidazo[1,2-a]pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C10H13N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h1-2,5,7-8H,3-4,6,11H2 |
InChIキー |
COJSGXJUUFCTIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN2C=C1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)







![Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13158802.png)


![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)


